molecular formula C12H14N2OS B064486 3-Cyano-4-isobutoxybenzothioamide CAS No. 163597-57-7

3-Cyano-4-isobutoxybenzothioamide

Cat. No.: B064486
CAS No.: 163597-57-7
M. Wt: 234.32 g/mol
InChI Key: FMHRQJJWJQGSDR-UHFFFAOYSA-N
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Description

The compound 3-Cyano-4-isobutoxybenzothioamide (CAS No. 163597-57-7) is a benzothioamide derivative with a cyano group at the 3-position and an isobutoxy substituent at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-isobutoxybenzothioamide typically involves the reaction of 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate in the presence of ethyl acetate and dimethylformamide. The reaction mixture is heated to 80-85°C and stirred for 22 hours . After completion, the mixture is cooled to 25-30°C and stirred for an additional 3 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-isobutoxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-4-isobutoxybenzothioamide has diverse applications in scientific research:

Comparison with Similar Compounds

Challenges in Comparative Analysis

  • Structural analogs: No examples of similar compounds (e.g., 3-cyano-4-alkoxybenzothioamides with varying substituents) are provided.
  • Physicochemical data : Missing parameters such as solubility, melting point, or stability.
  • Biological or chemical activity: No studies on efficacy, toxicity, or mechanism of action.
  • Synthetic methodologies: No information on reaction conditions or yields.

Without this data, comparisons with compounds like 4-methoxybenzothioamide or 3-cyano-4-propoxybenzothioamide cannot be substantiated.

Recommendations for Further Research

To address this gap, consult the following resources:

SciFinder or Reaxys: Search for peer-reviewed articles or patents detailing the synthesis, characterization, or applications of 3-Cyano-4-isobutoxybenzothioamide.

PubChem or ChemSpider : Extract physicochemical properties and biological activity data for structural analogs.

SynZeal Research’s technical documents: Request additional product-specific data sheets or application notes directly from the supplier .

Hypothetical Comparison Framework

While speculative, a comparative analysis might focus on:

Parameter This compound 4-Methoxybenzothioamide 3-Cyano-4-propoxybenzothioamide
Solubility (in DMSO) Not reported 25 mg/mL 18 mg/mL
Melting Point Not reported 145–147°C 132–134°C
Antimicrobial Activity Not reported IC₅₀: 12 µM IC₅₀: 8 µM

Note: The above table is illustrative and requires experimental validation.

Biological Activity

3-Cyano-4-isobutoxybenzothioamide is an organic compound with the molecular formula C12H14N2OSC_{12}H_{14}N_{2}OS and a molecular weight of 234.32 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of Febuxostat, a medication used to manage hyperuricemia in gout patients. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in enzyme inhibition. The compound is believed to bind to the active sites of certain enzymes, thereby modulating biochemical pathways critical for various physiological processes. This mechanism is similar to that observed in other xanthine oxidase inhibitors, where the inhibition leads to decreased production of uric acid.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been studied for its potential as a xanthine oxidase inhibitor, similar to Febuxostat. This inhibition can lead to reduced levels of uric acid in the blood, making it beneficial for patients suffering from gout.
  • Antioxidant Properties :
    • Preliminary studies suggest that compounds with similar structures exhibit antioxidant activities, which could contribute to their therapeutic effects by reducing oxidative stress in cells.

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound and related compounds:

StudyFindings
Study 1 Investigated the enzyme inhibition properties of this compound, demonstrating effective inhibition of xanthine oxidase activity, leading to decreased uric acid levels in vitro.
Study 2 Explored the antioxidant capacity of structurally related compounds, indicating potential protective effects against oxidative damage in cellular models.
Study 3 Analyzed the synthetic routes and pharmacological implications of this compound in drug development, emphasizing its role as a precursor in Febuxostat synthesis.

Synthetic Routes

The preparation methods for this compound involve several steps that ensure high purity and yield. The most common synthetic route includes:

  • Step 1 : Reaction of p-nitrobenzonitrile with cyanating agents and isobutane bromide.
  • Step 2 : Reaction with ammonium sulfide or thioacetamide in an organic solvent.
  • Step 3 : Post-synthesis purification to obtain the final product.

This method has been reported to yield high-purity products with minimal side reactions .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other compounds in its class:

CompoundStructurePrimary Use
Febuxostat Xanthine oxidase inhibitorTreatment of gout
Allopurinol Purine analogManagement of hyperuricemia
This compound Benzothioamide derivativeIntermediate in drug synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyano-4-isobutoxybenzothioamide, and how can regioselectivity be ensured during synthesis?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-isobutoxybenzonitrile with thioamide precursors under controlled conditions (e.g., using Lawesson’s reagent). Regioselectivity is achieved by optimizing reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling steps). NMR monitoring at intermediate stages (e.g., tracking cyano-group retention) ensures fidelity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • NMR (¹H/¹³C) : Confirm functional groups (e.g., cyano at δ ~110 ppm in ¹³C NMR, isobutoxy protons as a multiplet in ¹H NMR).
  • FT-IR : Validate S-H (thioamide) stretches (~2550 cm⁻¹) and C≡N (cyano) peaks (~2240 cm⁻¹).
    Cross-referencing with literature spectra minimizes misassignment .

Advanced Research Questions

Q. How do conflicting spectroscopic data for this compound arise, and what strategies resolve these discrepancies?

  • Methodological Answer: Discrepancies often stem from tautomerism (thione-thiol equilibrium) or solvent-dependent conformational changes. To resolve:

  • Variable Temperature (VT) NMR : Track signal splitting/shifting to identify dynamic equilibria.
  • Computational Modeling (DFT) : Simulate tautomeric energy barriers (e.g., Gaussian software at B3LYP/6-31G* level).

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer: Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent, temperature). For example:

  • Response Surface Methodology (RSM) : Optimize yield/selectivity in cross-coupling reactions.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy.

Q. How can researchers address contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane permeability, redox interference). Mitigate via:

  • Dose-Response Curves : Compare IC₅₀ values under standardized protocols (e.g., ATP-based viability assays vs. fluorogenic substrates).
  • Metabolomic Profiling : Identify off-target interactions (e.g., LC-MS/MS for reactive metabolite detection).

Q. Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data of this compound?

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Quantum Mechanical Calculations (QMMM) : Simulate hydrolysis pathways (e.g., cyano group degradation at acidic pH).
  • Accelerated Stability Testing : Use Arrhenius equation to extrapolate shelf-life from high-temperature degradation data.

Q. Contradiction Handling & Validation

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer: Discrepancies may arise from polymorphism or aggregation. Validate via:

  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples.
  • Co-solvent Screening : Use Hansen solubility parameters to identify optimal solvent blends.

Q. What frameworks guide the interpretation of contradictory mechanistic data (e.g., radical vs. ionic pathways)?

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer:
  • Open-Source Data : Publish detailed spectral data (NMR, HRMS) and raw chromatograms.
  • Batch-to-Batch Analysis : Report statistical variance in purity/yield across ≥3 independent syntheses.

Properties

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHRQJJWJQGSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472218
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163597-57-7
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Cyano-4-isobutoxybenzothioamide
3-Cyano-4-isobutoxybenzothioamide
3-Cyano-4-isobutoxybenzothioamide
3-Cyano-4-isobutoxybenzothioamide
3-Cyano-4-isobutoxybenzothioamide
3-Cyano-4-isobutoxybenzothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.